molecular formula C6H3ClFNO2 B1580903 2-Chloro-5-fluoronitrobenzene CAS No. 345-17-5

2-Chloro-5-fluoronitrobenzene

Cat. No.: B1580903
CAS No.: 345-17-5
M. Wt: 175.54 g/mol
InChI Key: DVXDJQKEEKXJBW-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoronitrobenzene is an organic compound with the molecular formula ClC6H3(F)NO2. It is a derivative of benzene, featuring chlorine, fluorine, and nitro functional groups. This compound is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique reactivity and electronic properties .

Mechanism of Action

Target of Action

2-Chloro-5-fluoronitrobenzene, also known as 1-Chloro-4-fluoro-2-nitrobenzene or Benzene, 1-chloro-4-fluoro-2-nitro-, is primarily used as a building block in the synthesis of active pharmaceutical ingredients . The specific targets of this compound can vary depending on the final product it is used to synthesize.

Mode of Action

The mode of action of this compound is largely dependent on the final compound it is used to synthesize. As a building block, it can undergo various chemical reactions to form different products. For instance, it can be used in the preparation of N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine . The resulting compounds may interact with their targets in different ways, leading to various biological effects.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties may influence the bioavailability of the compound and its derivatives.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a solid at room temperature and has a boiling point of 238 °C . These physical properties can affect how the compound is stored and handled. Additionally, the compound should be prevented from entering drains or public waters due to its potential environmental impact .

Safety and Hazards

1-Chloro-4-fluoro-2-nitrobenzene may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, and not to breathe vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluoronitrobenzene can be synthesized through several methods. One common approach involves the nitration of 2-chloro-5-fluorobenzene using a mixture of sulfuric acid and nitric acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the nitro group .

Another method involves the halogen exchange reaction, where 2-chloronitrobenzene is reacted with potassium fluoride in the presence of a catalyst such as tetramethylene sulfone. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration processes. These processes are optimized for high efficiency and yield, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoronitrobenzene is unique due to the specific positioning of its chlorine, fluorine, and nitro groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with novel pharmacological activities and advanced materials .

Properties

IUPAC Name

1-chloro-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXDJQKEEKXJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188055
Record name 1-Chloro-4-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-17-5
Record name 1-Chloro-4-fluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-fluoro-2-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-fluoro-2-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-fluoro-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-CHLORO-4-FLUORO-2-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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